

# An In-Depth Technical Guide to 4-Hydroxy-3-iodobenzaldehyde

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## Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzaldehyde

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This technical guide provides a comprehensive overview of **4-Hydroxy-3-iodobenzaldehyde**, a key aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and analytical characterization.

## Core Compound Data

**4-Hydroxy-3-iodobenzaldehyde**, also known by synonyms such as 3-Iodo-4-hydroxybenzaldehyde and 4-Formyl-2-iodophenol, is a substituted benzaldehyde derivative.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its fundamental properties are summarized in the table below.

Identifier	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	248.02 g/mol	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
CAS Number	60032-63-5	<sup>[1]</sup> <sup>[2]</sup> <sup>[4]</sup>
IUPAC Name	4-hydroxy-3-iodobenzaldehyde	<sup>[1]</sup>
Physical Form	Solid	
Melting Point	113 °C	<sup>[3]</sup>
Boiling Point	257.8 °C	<sup>[3]</sup>

# Experimental Protocols: Synthesis of 4-Hydroxy-3-iodobenzaldehyde

Two primary methods for the synthesis of **4-Hydroxy-3-iodobenzaldehyde** are detailed below.

## Method 1: Iodination of 4-Hydroxybenzaldehyde

This protocol describes the direct iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[\[5\]](#)

- Materials:
  - 4-hydroxybenzaldehyde
  - N-iodosuccinimide (NIS)
  - Acetic acid
  - Ethyl acetate
  - Water
  - Anhydrous sodium sulfate
- Procedure:
  - Dissolve 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[\[5\]](#)
  - Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[\[5\]](#)
  - Stir the reaction mixture at room temperature for 16 hours.[\[5\]](#)
  - Filter the mixture and pour the filtrate into water (100 mL).[\[5\]](#)
  - Add ethyl acetate (50 mL) and separate the aqueous phase.[\[5\]](#)
  - Extract the aqueous phase with ethyl acetate (3 x 50 mL).[\[5\]](#)

- Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.[5]
- Filter the solution and concentrate under reduced pressure to yield the product as a white solid.[5]

#### Method 2: Demethylation of 3-Iodo-4-methoxybenzaldehyde

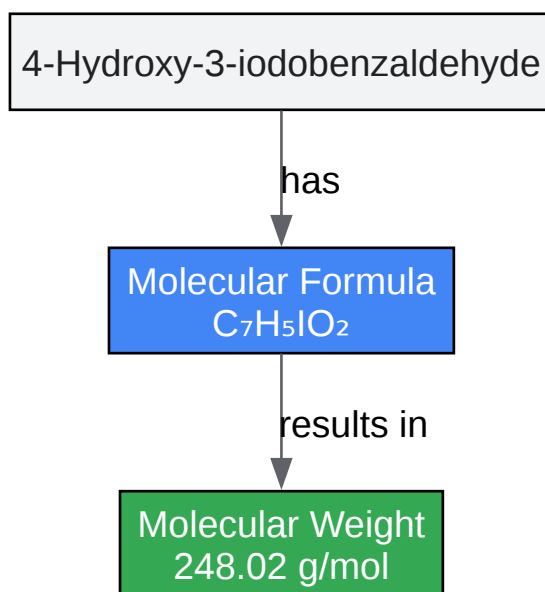
This method involves the demethylation of 3-iodo-4-methoxybenzaldehyde using boron tribromide.[5]

- Materials:
  - 3-iodo-4-methoxybenzaldehyde
  - Anhydrous dichloromethane
  - Boron tribromide
  - Water
  - Ethyl acetate
  - Brine
  - Anhydrous magnesium sulfate
- Procedure:
  - Add approximately 1 g of 3-iodo-4-methoxybenzaldehyde to 100 mL of anhydrous dichloromethane and stir at 0°C.[5]
  - Add 0.405 mL of boron tribromide dropwise to the solution.[5]
  - Allow the reaction to warm to room temperature and stir for 24 hours.[5]
  - Quench the reaction by adding approximately 40 mL of water.[5]

- Separate the aqueous and organic layers. Extract the aqueous layer with two 100 mL portions of ethyl acetate.[5]
- Combine the organic layers and wash with 100 mL of water and 100 mL of brine.[5]
- Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[5]
- The crude product can be purified using silica gel flash column chromatography.[5]

## Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.



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Relationship between Compound Name, Formula, and Molecular Weight.

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## References

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